N-Butyl Noroxymorphone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

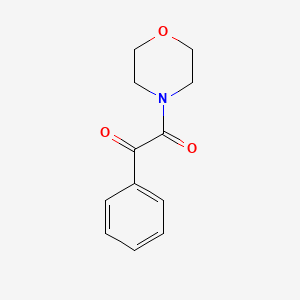

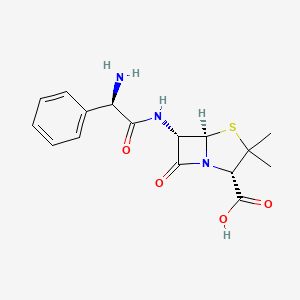

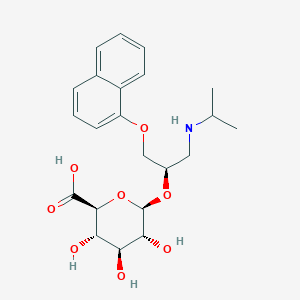

N-Butyl Noroxymorphone is a derivative of noroxymorphone, an opioid compound. It is primarily used as an intermediate in the synthesis of opioid antagonists such as naloxone and naltrexone . These antagonists are crucial in the treatment of opioid overdoses and dependencies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl Noroxymorphone typically involves the N-alkylation of noroxymorphone. Noroxymorphone itself is synthesized from thebaine, a naturally occurring opiate isolated from poppy extract . The process involves several steps:

Generation of Oxycodone: Thebaine is first converted to oxycodone.

N- and O-Demethylation: Oxycodone undergoes N- and O-demethylation to produce noroxymorphone.

Industrial Production Methods

In industrial settings, the synthesis of noroxymorphone is optimized for safety and sustainability. Traditional methods involve the use of toxic reagents such as alkyl chloroformates or boron tribromide . greener approaches have been developed, including electrochemical N-demethylation and hydrolysis with hydrobromic acid . These methods are more efficient and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

N-Butyl Noroxymorphone can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include peroxides and acylating agents.

Reduction: Hydrogenation reactions often use catalysts such as palladium.

Substitution: Alkylation reactions typically use alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, N-alkylation of noroxymorphone produces this compound .

Applications De Recherche Scientifique

N-Butyl Noroxymorphone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of opioid antagonists.

Biology: Studied for its interactions with opioid receptors.

Medicine: Crucial in the development of treatments for opioid overdoses and dependencies.

Industry: Used in the production of pharmaceutical compounds

Mécanisme D'action

N-Butyl Noroxymorphone interacts predominantly with the opioid mu-receptor. These receptors are distributed in various regions of the brain, including the amygdala, hypothalamus, and thalamus . The compound acts as an agonist, binding to these receptors and inhibiting GABA inhibitory interneurons. This inhibition allows pain modulation to proceed downstream .

Comparaison Avec Des Composés Similaires

Similar Compounds

Noroxymorphone: The parent compound, used as an intermediate in the synthesis of opioid antagonists.

Oxymorphone: Another opioid analgesic with similar properties.

Oxycodone: A widely used analgesic derived from thebaine.

Uniqueness

N-Butyl Noroxymorphone is unique due to its specific N-alkylation, which imparts distinct pharmacological properties. Unlike its parent compound noroxymorphone, this compound has enhanced interactions with opioid receptors, making it a valuable intermediate in the synthesis of potent opioid antagonists .

Propriétés

Formule moléculaire |

C20H25NO4 |

|---|---|

Poids moléculaire |

343.4 g/mol |

Nom IUPAC |

(4R,4aS,7aR,12bS)-3-butyl-4a,9-dihydroxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |

InChI |

InChI=1S/C20H25NO4/c1-2-3-9-21-10-8-19-16-12-4-5-13(22)17(16)25-18(19)14(23)6-7-20(19,24)15(21)11-12/h4-5,15,18,22,24H,2-3,6-11H2,1H3/t15-,18+,19+,20-/m1/s1 |

Clé InChI |

QTHCSWUOQYHRFK-XFWGSAIBSA-N |

SMILES isomérique |

CCCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O |

SMILES canonique |

CCCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium;3-acetamido-4-[(2R,4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]-1-hydroxybutan-2-olate](/img/structure/B13416313.png)

![[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxan-3-yl] acetate](/img/structure/B13416327.png)

![methyl (1S,2R,4R)-6-oxobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13416334.png)

![2-[[(1R,2S)-2-[(2-hydroxyphenyl)methylideneamino]-1,2-bis(4-methoxyphenyl)ethyl]iminomethyl]phenol](/img/structure/B13416344.png)

![(E)-3-[(E)-(4-chloro-6-methylpyrimidin-2-yl)iminomethyl]-5,5,5-trifluoro-4-hydroxypent-3-en-2-one](/img/structure/B13416352.png)

![[(3aS,4S,5S,6Z,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate](/img/structure/B13416360.png)